molecular formula C6H14ClNO2 B131423 6-Aminohexanoic acid hydrochloride CAS No. 4321-58-8

6-Aminohexanoic acid hydrochloride

货号: B131423
CAS 编号: 4321-58-8
分子量: 167.63 g/mol
InChI 键: AENOKLOQCCSDAZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

氨基己酸盐酸盐,也称为6-氨基己酸盐酸盐,是氨基酸赖氨酸的衍生物和类似物。它是一种有效的酶抑制剂,可与赖氨酸残基结合的酶,如纤溶酶,即负责纤溶的酶。 该化合物因其抗纤溶特性而被广泛用于医学领域来治疗和预防出血性疾病 .

准备方法

合成路线和反应条件

氨基己酸盐酸盐可以通过ε-苯甲酰氨基己腈或乙基δ-邻苯二甲酰亚胺丁基丙二酸酯的水解来合成。 另一种方法涉及环己酮肟的重排和水解 . 在盐酸存在下,己内酰胺的水解也是一种常见的合成路线。 该反应包括将溶液沸腾大约一小时,直到其变得澄清,然后在减压下蒸发至干 .

工业生产方法

在工业环境中,氨基己酸盐酸盐通常通过己内酰胺的碱性水解生产。该过程包括使己内酰胺与氢氧化钠和水在115-125°C的温度和0.15-0.3 MPa的压力下反应约1.5小时。 然后对所得产物进行中和、脱盐和精制处理,以获得高纯度的氨基己酸盐酸盐 .

化学反应分析

Acylation Reactions

6-AHA·HCl undergoes acylation with anhydrides and active esters to form amide-bonded derivatives. These reactions are critical for synthesizing pharmacologically active compounds or functionalized linkers.

Reagent/ConditionsProductYieldKey ObservationsSource
Dibromomaleic anhydride (acetic acid, 100°C, 18h)6-(3,4-Dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoic acid80%Reaction proceeds via nucleophilic attack of the amino group on the anhydride. LC/MS confirmed product purity (m/z: 391.9 [M+Na]).
4-Amino-1,8-naphthalic anhydride (pyridine, 80–85°C, 3–4h)Naphthalimide derivative66%TLC monitored reaction completion. Purification via column chromatography (DCM:MeOH = 2:8).

Peptide Coupling

The compound serves as a lysine analog in peptide synthesis, enabling conjugation via its ε-amino group.

ApplicationReagents/ConditionsOutcomeSource
Dendrimer functionalizationPAMAM G4 dendrimer, DCC/NHS in DMFPAMAM G4-Ahx-Arg conjugateEnhanced gene delivery efficiency due to hydrophobic spacer effect. Cytotoxicity reduced compared to unmodified dendrimers.
Cyclic peptide synthesisCysteine residues, tandem peptide linkagec[CLNSMGQDC-6-aminohexanoic acid-CLNSMGQDC]Stabilized vascular endothelial cadherin adhesion, demonstrating therapeutic potential for vascular hyperpermeability.

Neutralization to Free Amine

Deprotonation of 6-AHA·HCl yields the free base (6-aminohexanoic acid), a step essential for further functionalization.

ProcessReagents/ConditionsPurity/YieldNotes
Triethylamine in methanol (20°C, 12h)6-Aminohexanoic acid83% yield, 99.8% purityResidual chloride content: 0.16%. Argentometric titration validated deprotonation efficiency.
Acetone/water recrystallization (50°C)Crystalline free base88% recoveryReduced chloride content to 0.04%, confirming high-purity isolation.

Salt Formation and Purification

The hydrochloride salt is regenerated during purification to enhance stability and solubility.

MethodDetailsOutcomeSource
Isopropanol reflux (80°C)Dissolution followed by cooling to 0°C92% recovery of 6-AHA·HClXRPD confirmed crystalline Form A (basal spacing peaks at 7.99, 12.93, 16.06° 2θ).

Biochemical Interactions

6-AHA·HCl inhibits plasminogen activation by binding to lysine-specific sites, preventing fibrinolysis.

StudyFindingsRelevance
Plasminogen binding assay (fluorescent cytometry)IC₅₀ = 0.02 mM for H-D-Ala-Phe-Lys-EACA-NH₂Validates its role as a competitive inhibitor in clotting disorders.
Complement system modulationInhibits C1 activation without affecting active C1Potential anti-inflammatory applications.

科学研究应用

Medical Applications

Antifibrinolytic Agent

6-Aminohexanoic acid hydrochloride is primarily recognized for its clinical use as an antifibrinolytic drug. It is marketed under the brand name AMICAR® and is utilized to enhance hemostasis in situations where fibrinolysis contributes to bleeding. This includes surgical procedures such as cardiac surgery and conditions associated with hematological disorders and neoplastic diseases .

  • Dosage Forms :
    • Tablets: 500 mg and 1 g
    • Syrup: 1.25 g/5 ml
    • Injectable: 250 mg/ml

The mechanism of action involves the inhibition of plasminogen activation, which reduces the breakdown of fibrin clots, thus promoting clot stability during surgical interventions .

Biochemical Research

Peptide Synthesis

6-Aminohexanoic acid serves as a versatile building block in peptide synthesis due to its unique structure that allows for the modification of peptide properties. It is often employed as a linker or spacer in the development of biologically active peptides. For instance, the introduction of 6-aminohexanoic acid into peptides can enhance their stability and bioavailability by reducing susceptibility to proteolysis .

  • Case Study : The peptide Ahx-SIIIA, an analog of conotoxin SIIIA, demonstrated improved analgesic properties in animal models when 6-aminohexanoic acid was incorporated into its structure. This modification resulted in a more potent inhibitor of sodium currents in nerve tissues .

Industrial Applications

Corrosion Inhibition

Recent studies have explored the use of this compound as a corrosion inhibitor for metals exposed to saline environments. A novel corrosion inhibitor known as ATP-6-AHA was developed, which showed significant effectiveness in protecting low carbon steel from corrosion in sodium chloride solutions .

  • Performance Metrics :
    • Corrosion Rate (CR): Reduced from 0.213 mm/y (control) to 0.072 mm/y (with ATP-6-AHA)
    • Inhibition Efficiency (η): Increased to 66%

The study indicated that the intercalation of 6-aminohexanoic acid into aluminum-based compounds could effectively reduce metal degradation, showcasing its potential for industrial applications beyond pharmaceuticals .

Summary Table of Applications

Application AreaSpecific UseMechanism/Effect
MedicalAntifibrinolytic agentInhibits plasminogen activation
Biochemical ResearchPeptide synthesisEnhances stability and bioavailability
IndustrialCorrosion inhibitionReduces metal degradation in saline environments

作用机制

氨基己酸盐酸盐通过可逆地与纤溶酶原的 kringle 结构域结合来发挥其作用,从而阻止纤溶酶原与纤维蛋白的结合及其活化为纤溶酶。 这种对纤溶酶原激活剂的抑制减少了纤溶,从而减少了出血 . 该化合物还具有抗纤溶酶活性,进一步促进了其抗纤溶作用 .

相似化合物的比较

类似化合物

独特性

氨基己酸盐酸盐因其对纤溶酶原激活剂的特定抑制及其涉及纤溶酶原激活抑制和抗纤溶酶活性的双重作用机制而独一无二。 这使其在治疗出血性疾病方面比其他类似化合物更有效 .

生物活性

6-Aminohexanoic acid hydrochloride, also known as ε-aminocaproic acid (EACA), is an important compound with diverse biological activities. Primarily recognized for its role as an antifibrinolytic agent, EACA inhibits the breakdown of fibrin in blood clots, making it valuable in medical applications such as treating coagulopathies and managing postoperative bleeding. This article delves into the biological activities of this compound, supported by case studies, research findings, and data tables.

The primary mechanism through which EACA exerts its biological effects is by mimicking lysine residues in fibrin. It competes with plasminogen and plasmin for binding sites on fibrin, thereby inhibiting fibrinolysis. This competitive inhibition is crucial for maintaining hemostasis during surgical procedures and in patients with bleeding disorders .

Biological Activities

  • Antifibrinolytic Activity : EACA is widely used to prevent excessive bleeding by inhibiting the activity of plasmin, an enzyme responsible for fibrinolysis. Studies have shown that EACA can significantly reduce blood loss during surgeries and in patients with bleeding disorders .
  • Cytotoxicity : While EACA is generally safe, some derivatives exhibit cytotoxic effects against certain cancer cell lines. For instance, specific peptide derivatives containing EACA have demonstrated inhibitory effects on the growth of breast cancer cell lines (MCF-7 and MDA-MB-231) at higher concentrations .
  • Protein Stabilization : EACA has been shown to stabilize proteins against denaturation and glycation. It protects enzymes like glucose-6-phosphate dehydrogenase from inactivation due to glycation, which is significant in maintaining cellular functions under stress conditions .
  • Corrosion Inhibition : Beyond its biological applications, EACA has been studied for its corrosion-inhibiting properties in mild steel exposed to acidic environments, showcasing its versatility in both biological and industrial contexts .

Data Tables

Activity Effect Reference
AntifibrinolyticInhibits plasmin activity; reduces blood loss
CytotoxicityExhibits cytotoxic effects on cancer cell lines at high concentrations
Protein StabilizationProtects enzymes from glycation-induced inactivation
Corrosion InhibitionReduces corrosion rates of steel in acidic solutions

Case Study 1: Surgical Applications

In a clinical study involving cardiac surgery patients, the administration of EACA significantly reduced postoperative bleeding compared to a control group. The study highlighted the compound's efficacy in improving patient outcomes by minimizing the need for blood transfusions .

Case Study 2: Cancer Research

A study investigating the cytotoxic effects of peptide derivatives containing EACA found that certain modifications enhanced their potency against MCF-7 cells. These findings suggest potential applications for EACA derivatives in targeted cancer therapies .

Research Findings

Recent research has expanded the understanding of EACA's role beyond antifibrinolytic activity. For example, studies have demonstrated that modified peptides incorporating EACA can enhance antimicrobial properties and improve bioavailability when used as drug delivery systems . Additionally, investigations into its use as a stabilizing agent for various proteins have opened new avenues for therapeutic applications.

属性

IUPAC Name

6-aminohexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c7-5-3-1-2-4-6(8)9;/h1-5,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENOKLOQCCSDAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80195786
Record name Aminocaproic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80195786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4321-58-8
Record name Aminocaproic acid hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004321588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4321-58-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59010
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aminocaproic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80195786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMINOCAPROIC ACID HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F7MVZ49RC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Aminohexanoic acid hydrochloride
Reactant of Route 2
6-Aminohexanoic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
6-Aminohexanoic acid hydrochloride
Reactant of Route 4
6-Aminohexanoic acid hydrochloride
Reactant of Route 5
6-Aminohexanoic acid hydrochloride
Reactant of Route 6
6-Aminohexanoic acid hydrochloride
Customer
Q & A

Q1: What is the role of 6-aminohexanoic acid hydrochloride in the synthesis of gabexate mesylate?

A1: this compound serves as a crucial starting material in the novel synthesis of gabexate mesylate described in the research []. It reacts with aminonitrile to yield an intermediate compound (4), which is then further reacted with ethyl hydroxybenzoate to produce the desired gabexate mesylate. This new route offers a potentially more efficient and cost-effective alternative to traditional methods.

Q2: How does the use of this compound in this synthesis compare to traditional methods?

A2: Traditional synthesis methods for gabexate mesylate often rely on expensive starting materials and may involve complex reaction steps, posing challenges for large-scale production []. The research highlights that employing this compound simplifies the synthesis process and utilizes more readily available materials. This approach has the potential to reduce production costs and improve the overall efficiency of gabexate mesylate synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。